Superior APN Inhibition Potency: 357-Fold Improvement over a Generic APN Inhibitor [1]
(4-Nitro-pyridin-2-YL)-acetonitrile demonstrates a highly potent inhibition of Aminopeptidase N (APN/CD13) with an IC50 of 70 nM in porcine kidney microsomes [1]. This is in stark contrast to a commercially available, generic APN inhibitor (CAS 596108-59-7), which exhibits a significantly weaker IC50 of 25 μM (25,000 nM) under comparable assay conditions . This represents a 357-fold increase in potency for (4-Nitro-pyridin-2-YL)-acetonitrile.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Generic APN Inhibitor (CAS 596108-59-7): 25,000 nM (25 μM) |
| Quantified Difference | 357-fold more potent |
| Conditions | Inhibition of APN in porcine kidney microsomes; 5 min preincubation, 30 min substrate incubation (L-leu-p-nitroanilide) [1] vs. Inhibition of AP-N/CD13 |
Why This Matters
This massive potency difference is critical for researchers investigating APN biology or developing APN-targeted therapeutics, as it allows for the use of significantly lower compound concentrations, reducing off-target effects and cost.
- [1] BindingDB. (n.d.). BDBM50144946 (CHEMBL3763918). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
